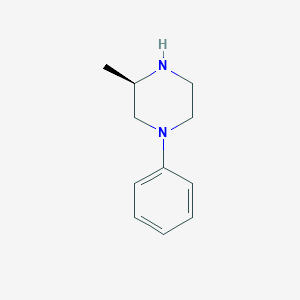

(3R)-3-methyl-1-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R)-3-methyl-1-phenylpiperazine is an organic compound belonging to the class of piperazines Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-phenylpiperazine typically involves the reaction of 1-phenylpiperazine with a methylating agent. One common method is the reductive amination of 1-phenylpiperazine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-methyl-1-phenylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of N-oxides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

(3R)-3-methyl-1-phenylpiperazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (3R)-3-methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context and the specific application being studied. For example, in medicinal chemistry, it might act as an agonist or antagonist at certain neurotransmitter receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3S)-3-methyl-1-phenylpiperazine: The enantiomer of (3R)-3-methyl-1-phenylpiperazine with similar but distinct biological activities.

1-phenylpiperazine: Lacks the methyl group, leading to different chemical and biological properties.

3-methylpiperazine: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its chiral center, which can result in enantioselective interactions with biological targets. This specificity can be advantageous in drug development, where the desired therapeutic effect is often linked to a particular enantiomer.

Biologische Aktivität

(3R)-3-methyl-1-phenylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of psychiatry and neuropharmacology. This compound, with a molecular formula of C12H16N2 and a molecular weight of approximately 203.31 g/mol, features a chiral center at the third position of the piperazine ring, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Research indicates that this compound acts as a serotonin receptor modulator , influencing neurotransmitter pathways associated with mood regulation. Its structural similarity to psychoactive substances positions it as a candidate for potential antidepressant and anxiolytic therapies .

Key Mechanisms:

- Serotonin Receptor Interaction : The compound modulates serotonin receptors, which are critical targets in treating depression and anxiety disorders.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its therapeutic applications .

Antidepressant and Anxiolytic Properties

Studies have shown that this compound exhibits significant antidepressant and anxiolytic effects. It has been noted for its ability to enhance serotonergic activity, which is vital in mood regulation. This is particularly relevant in the context of developing new pharmacological agents for mood disorders .

Comparison with Other Piperazine Derivatives

The following table summarizes the biological activities of this compound in comparison to other piperazine derivatives:

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Antidepressant Efficacy : In a controlled study, the compound was administered to animal models exhibiting depression-like behaviors. Results indicated a significant reduction in depressive symptoms, correlating with increased serotonergic activity.

- Anxiolytic Effects : Another study focused on the anxiolytic properties of the compound. Behavioral assessments demonstrated that subjects treated with this compound showed reduced anxiety levels compared to control groups .

Future Directions

Ongoing research into this compound aims to elucidate its full pharmacological profile and therapeutic potential. Investigations are focusing on:

Eigenschaften

Molekularformel |

C11H16N2 |

|---|---|

Molekulargewicht |

176.26 g/mol |

IUPAC-Name |

(3R)-3-methyl-1-phenylpiperazine |

InChI |

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1 |

InChI-Schlüssel |

SFWZEMBNNRUEHM-SNVBAGLBSA-N |

Isomerische SMILES |

C[C@@H]1CN(CCN1)C2=CC=CC=C2 |

Kanonische SMILES |

CC1CN(CCN1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.